myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2)
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Overview
Description
myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) is a chemical compound derived from myo-inositol, a naturally occurring carbohydrateIt is widely distributed in plants, particularly in seeds and grains, where it serves as a storage form of phosphorus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) typically involves the phosphorylation of myo-inositol. This process can be achieved through various methods, including enzymatic and chemical phosphorylation. Enzymatic phosphorylation often utilizes phytases, which are enzymes that catalyze the hydrolysis of phytic acid . Chemical phosphorylation can involve the use of phosphorus oxychloride or other phosphorylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of phytic acid from plant sources, followed by its conversion to the potassium salt form. This process typically includes steps such as extraction, purification, and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) undergoes various chemical reactions, including hydrolysis, dephosphorylation, and complexation. Hydrolysis reactions are catalyzed by phytases, leading to the sequential removal of phosphate groups . Dephosphorylation can also occur under acidic or alkaline conditions.
Common Reagents and Conditions: Common reagents used in these reactions include phytases, acids, and bases. For example, phytases catalyze the hydrolysis of phytic acid, while acids and bases can facilitate dephosphorylation .
Major Products Formed: The major products formed from these reactions include lower inositol phosphates, such as inositol pentakisphosphate, inositol tetrakisphosphate, and inositol trisphosphate .
Scientific Research Applications
myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying phosphorylation and dephosphorylation processes . In biology, it is studied for its role in cellular signaling and regulation . In medicine, it has been investigated for its potential anticancer properties and its ability to modulate insulin resistance . In industry, it is used as an additive in animal feed to enhance nutrient absorption .
Mechanism of Action
The mechanism of action of myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) involves its interaction with various molecular targets and pathways. It acts as a phosphate donor in phosphorylation reactions and participates in cellular signaling pathways . It also has antioxidant properties and can chelate metal ions, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other inositol phosphates, such as inositol pentakisphosphate, inositol tetrakisphosphate, and inositol trisphosphate . These compounds share a similar structure but differ in the number of phosphate groups attached to the inositol ring.
Uniqueness: myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) is unique due to its high phosphate content and its ability to participate in multiple biochemical processes. Its stability and abundance in nature also make it a valuable compound for various applications .
Biological Activity
Myo-inositol hexakis(dihydrogen phosphate) (InsP6), commonly referred to as phytic acid, is a naturally occurring polyphosphate that plays significant roles in both plant and animal biology. This compound is particularly notable for its multifaceted biological activities, including its role in phosphorus storage in plants and its various health benefits in human nutrition. This article delves into the biological activity of myo-inositol hexakis(dihydrogen phosphate) and its potassium salt form, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Myo-inositol hexakisphosphate is a six-fold dihydrogen phosphate ester of myo-inositol. At physiological pH, it exists predominantly as the phytate anion, which has significant implications for its solubility and biological interactions. The structure allows for complexation with various cations, influencing its bioavailability and functional properties.
1. Nutritional Role
Phytic acid serves as the primary storage form of phosphorus in plant seeds. During germination, it is hydrolyzed to release phosphorus and other essential nutrients necessary for seedling development . In humans and animals, however, phytic acid is often considered an antinutrient due to its ability to chelate minerals like calcium, iron, and zinc, potentially leading to deficiencies if consumed in high amounts without adequate mineral intake .
2. Health Benefits
Recent studies have highlighted several health benefits associated with InsP6:
- Kidney Health : InsP6 has been shown to inhibit the formation of kidney stones by preventing the crystallization of calcium oxalate . This property suggests a protective role against nephrolithiasis.
- Cardiovascular Health : Research indicates that phytic acid can lower serum cholesterol levels and reduce cardiovascular disease risk through its antioxidant properties and ability to modulate lipid metabolism .
- Cancer Prevention : Some studies suggest that InsP6 may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .
The biological activity of myo-inositol hexakisphosphate involves several mechanisms:
- Enzymatic Hydrolysis : Phytases catalyze the hydrolysis of InsP6 into lower inositol phosphates (InsP5, InsP4, etc.), which may have distinct biological activities. This process enhances the bioavailability of phosphorus and myo-inositol for cellular functions .
- Protein Interactions : InsP6 interacts with various intracellular proteins, influencing their activity. For instance, it has been shown to facilitate the assembly of HIV-1 Gag proteins during viral maturation .
- Mineral Binding : The ability of InsP6 to bind minerals can modulate their bioavailability and influence physiological processes such as bone mineralization and metabolism .
Case Studies
- Animal Studies : A study involving Ross 308 broilers demonstrated that supplementation with myo-inositol improved growth performance by enhancing nutrient digestibility without negatively affecting inositol phosphate degradation . The gain-to-feed ratio increased significantly with InsP6 supplementation.
- Human Studies : Clinical trials have explored the effects of InsP6 on conditions such as diabetes and metabolic syndrome. Results indicate potential benefits in glycemic control and insulin sensitivity due to its role in cellular signaling pathways involving phosphoinositides .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C6H18K2O24P6 |
---|---|
Molecular Weight |
738.23 g/mol |
InChI |
InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);; |
InChI Key |
JALMYICHFPMRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K].[K] |
Origin of Product |
United States |
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